molecular formula C13H14ClNO B13037445 4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile

4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile

Cat. No.: B13037445
M. Wt: 235.71 g/mol
InChI Key: NVYHUNAIGWMKPO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable nitrile compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl isothiocyanate
  • 4-Chlorothiophenol
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N

Uniqueness

4-(4-Chlorophenyl)-5-methyl-3-oxohexanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-methyl-3-oxohexanenitrile

InChI

InChI=1S/C13H14ClNO/c1-9(2)13(12(16)7-8-15)10-3-5-11(14)6-4-10/h3-6,9,13H,7H2,1-2H3

InChI Key

NVYHUNAIGWMKPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)CC#N

Origin of Product

United States

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